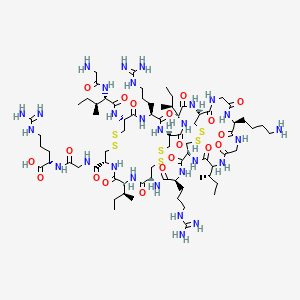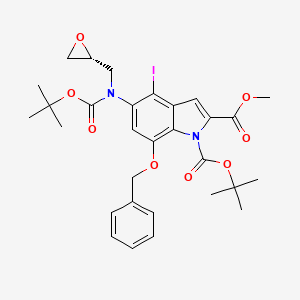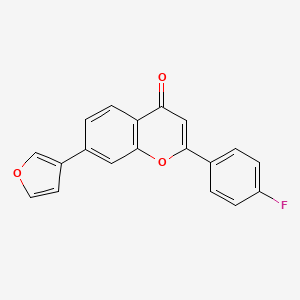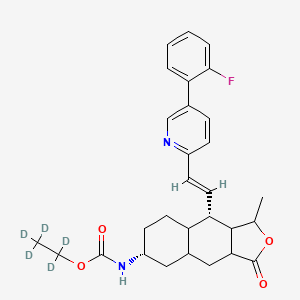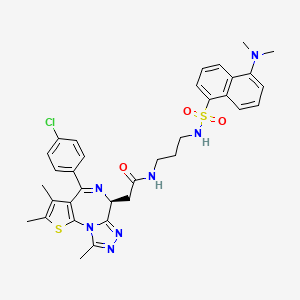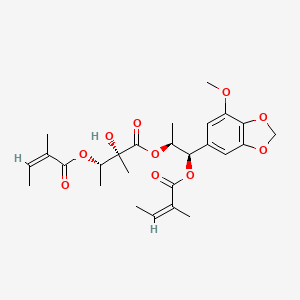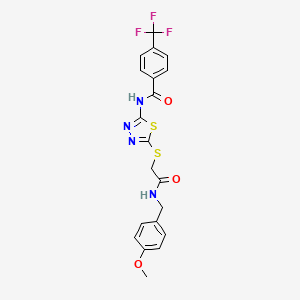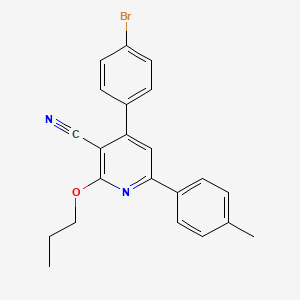
Egfr/her2/dhfr-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr/her2/dhfr-IN-2 is a compound that targets the epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. These receptors are part of the protein tyrosine kinase family and play crucial roles in cell growth and survival. Malfunctions in these receptors are associated with various cancers, including breast cancer .
準備方法
The synthesis of Egfr/her2/dhfr-IN-2 involves multiple steps, including the formation of heterocyclic cores. The synthetic routes typically involve the use of thiazole and pyrazoline moieties, starting from key building blocks like pyrazoline carbothioamides . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Egfr/her2/dhfr-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
Egfr/her2/dhfr-IN-2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the interactions between different functional groups and receptors.
Biology: Helps in understanding the signaling pathways involved in cell growth and survival.
Medicine: Used in the development of targeted therapies for cancers that overexpress epidermal growth factor receptor and human epidermal growth factor receptor 2
作用機序
Egfr/her2/dhfr-IN-2 exerts its effects by inhibiting the activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Egfr/her2/dhfr-IN-2 is unique in its ability to target multiple receptors simultaneously. Similar compounds include:
特性
分子式 |
C22H19BrN2O |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-6-(4-methylphenyl)-2-propoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C22H19BrN2O/c1-3-12-26-22-20(14-24)19(16-8-10-18(23)11-9-16)13-21(25-22)17-6-4-15(2)5-7-17/h4-11,13H,3,12H2,1-2H3 |
InChIキー |
DQIUWEBTLVAWQX-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)

